ethyl 3-(4-methoxyphenyl)oxirane-2-carboxylate
Overview
Description
ethyl 3-(4-methoxyphenyl)oxirane-2-carboxylate is an organic compound with the molecular formula C12H14O4 and a molecular weight of 222.24 g/mol . It is a member of the methoxybenzenes family and is commonly used in organic synthesis as a starting material or catalyst . The compound appears as a colorless to pale yellow liquid and is soluble in organic solvents such as ether and alcohol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of ethyl 3-(4-methoxyphenyl)oxirane-2-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of 3-(4-methoxyphenyl)propenol with phenol in the presence of a base to form Oxiranecarboxylic acid, 3-(4-hydroxyphenyl)-, ethyl ester . This intermediate is then oxidized using sodium percarbonate under alkaline conditions . Finally, the product is reacted with hydrogen peroxide in alcohol to yield the target compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production and high yield .
Chemical Reactions Analysis
Types of Reactions
ethyl 3-(4-methoxyphenyl)oxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
ethyl 3-(4-methoxyphenyl)oxirane-2-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 3-(4-methoxyphenyl)oxirane-2-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles to form covalent bonds . This reactivity is crucial in its role as a catalyst and in the formation of complex organic molecules .
Comparison with Similar Compounds
Similar Compounds
- Oxiranecarboxylic acid, 3-(4-hydroxyphenyl)-, ethyl ester
- 3-(4-Methoxyphenyl)oxirane-2-carboxylic acid ethyl ester
- 2-ethyl 3-(4-methoxyphenyl)oxirane-2-carboxylate
Uniqueness
ethyl 3-(4-methoxyphenyl)oxirane-2-carboxylate is unique due to its specific functional groups and reactivity. The presence of the oxirane ring and the methoxyphenyl group imparts distinct chemical properties, making it a valuable compound in various synthetic and industrial applications .
Properties
CAS No. |
16546-01-3 |
---|---|
Molecular Formula |
C12H14O4 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
ethyl 3-(4-methoxyphenyl)oxirane-2-carboxylate |
InChI |
InChI=1S/C12H14O4/c1-3-15-12(13)11-10(16-11)8-4-6-9(14-2)7-5-8/h4-7,10-11H,3H2,1-2H3 |
InChI Key |
VLSGACWGKWLNCR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1C(O1)C2=CC=C(C=C2)OC |
Canonical SMILES |
CCOC(=O)C1C(O1)C2=CC=C(C=C2)OC |
16546-01-3 | |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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